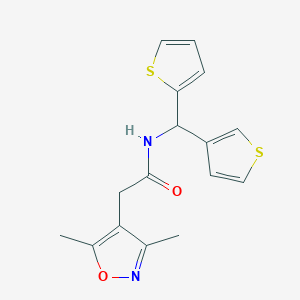
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C22H24N6O3 and its molecular weight is 420.473. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Quinoline Derivatives
Quinoline derivatives, including compounds similar to 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide, have been synthesized and characterized for their antimicrobial potency. Studies like those conducted by Desai, Rajpara, and Joshi (2012) focused on novel quinoline-based derivatives demonstrating broad-spectrum antimicrobial activity against various microorganisms, including Escherichia coli and Staphylococcus aureus, making them promising lead molecules in antimicrobial research (Desai, Rajpara, & Joshi, 2012).
Quinolinone Derivatives as Antioxidants in Lubricating Greases
Research by Hussein, Ismail, and El-Adly (2016) explored the efficiency of quinolinone derivatives, similar to the compound , as antioxidants in lubricating greases. They found that these compounds effectively decreased total acid numbers and oxygen pressure drop in lubricating greases, suggesting their potential as effective additives in industrial applications (Hussein, Ismail, & El-Adly, 2016).
Anticancer Activity of Isoquinoline Derivatives
Liu et al. (2009) synthesized isoquinoline derivatives that showed significant antiproliferative activities against cancer cell lines, including human prostate cancer and human epidermoid carcinoma cancer cells. These findings indicate the potential of isoquinoline derivatives in developing new anticancer drugs (Liu et al., 2009).
Antidepressant Activity of Tetrahydroisoquinoline
Griffith et al. (1984) researched the synthesis of tetrahydroisoquinoline derivatives, identifying their potential as atypical antidepressants. These compounds, due to their structural similarity to mianserin, showed promising results in combating depression (Griffith, Gentile, Robichaud, & Frankenheim, 1984).
Novel Quinazolinone Derivatives for Antitumor and Antifungal Activities
El-bayouki et al. (2011) synthesized novel quinazolinone derivatives with biologically active moieties, showing potential in antitumor and antifungal activities. These compounds, through their varied biological activities, hold promise in developing new therapeutic agents (El-bayouki, Basyouni, Mohamed, Aly, & Abbas, 2011).
properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-3-6-17-12-19(29)25-22(23-17)28-18(11-14(2)26-28)24-20(30)21(31)27-10-9-15-7-4-5-8-16(15)13-27/h4-5,7-8,11-12H,3,6,9-10,13H2,1-2H3,(H,24,30)(H,23,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLTYSMYNQYZPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2554233.png)
![2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2554235.png)
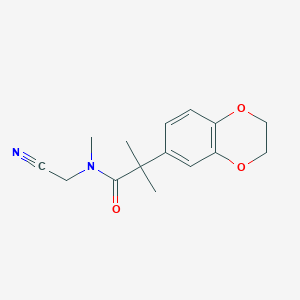
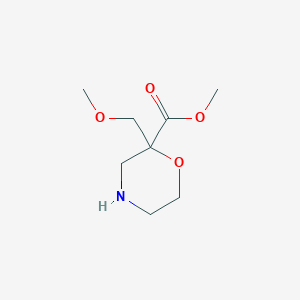
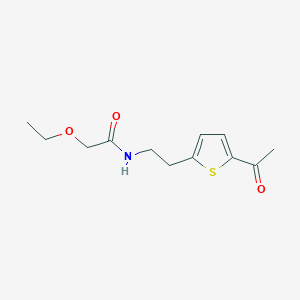
![2-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2554242.png)
![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2554244.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2554245.png)
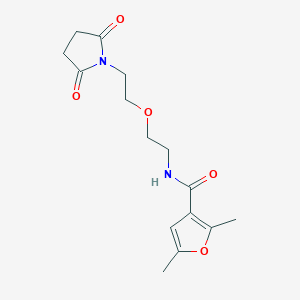

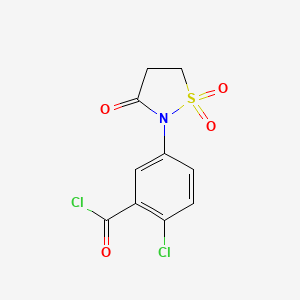
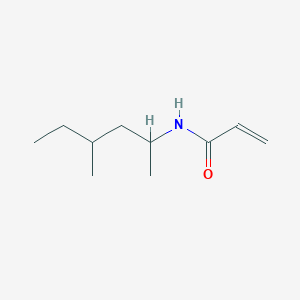
![N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2554253.png)
